
Hexylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexylarsonic acid is an organoarsenic compound with the molecular formula C6H15AsO3 . It is a colorless, water-soluble solid that has been studied for its various chemical properties and potential applications in different fields. The compound is part of the broader class of arsonic acids, which are characterized by the presence of an arsenic atom bonded to an organic group and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexylarsonic acid can be synthesized through the reaction of arsenous acid with hexyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{As(OH)}_3 + \text{C}6\text{H}{13}\text{I} + \text{NaOH} \rightarrow \text{C}6\text{H}{15}\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Hexylarsonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexylarsonate compounds.
Reduction: It can be reduced to form hexylarsonous acid.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Hexylarsonate compounds.
Reduction: Hexylarsonous acid.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the production of certain pesticides and herbicides.
Mécanisme D'action
The mechanism of action of hexylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential use as a therapeutic agent, although its toxicity remains a significant concern.
Comparaison Avec Des Composés Similaires
- Methylarsonic acid (CH5AsO3)
- Phenylarsonic acid (C6H5AsO3H2)
Propriétés
Numéro CAS |
35328-94-0 |
|---|---|
Formule moléculaire |
C6H15AsO3 |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
hexylarsonic acid |
InChI |
InChI=1S/C6H15AsO3/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3,(H2,8,9,10) |
Clé InChI |
WHNKQYAGGXTNEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


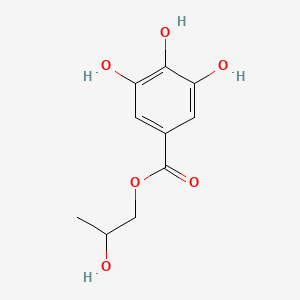
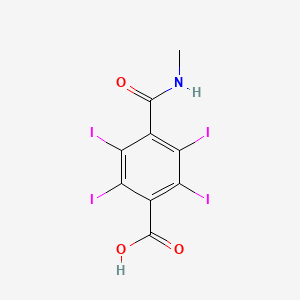
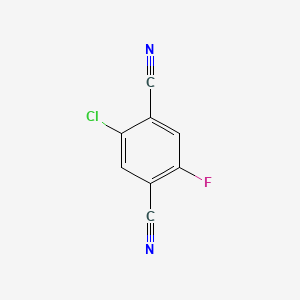
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
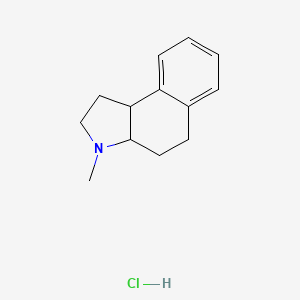
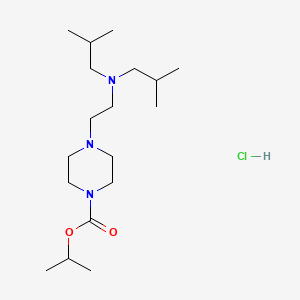
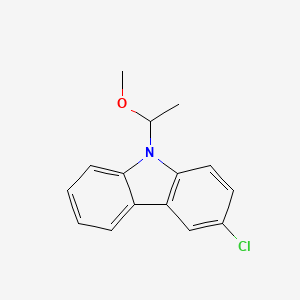
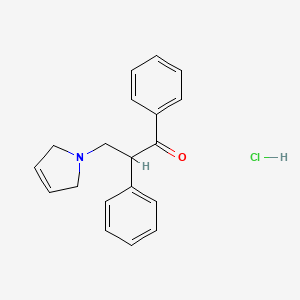
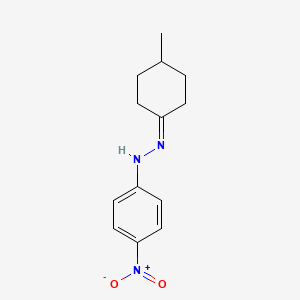
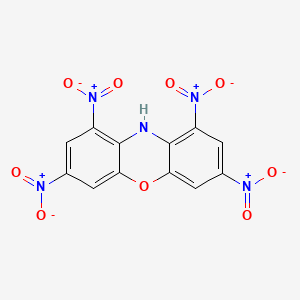
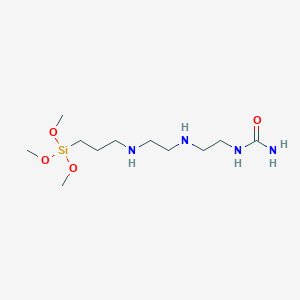
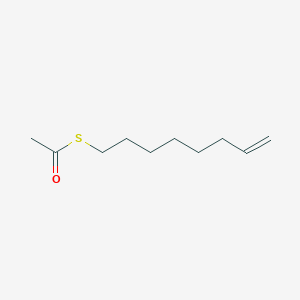
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
